molecular formula C18H16N4S B287614 3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287614
M. Wt: 320.4 g/mol
InChI Key: RYTGTWMKKGPXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and receptors involved in various disease conditions. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound also induces apoptosis in cancer cells and inhibits the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards specific disease targets. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential as a therapeutic agent in the treatment of viral infections such as COVID-19 warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications in various disease conditions make it a subject of interest for future research. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound include the development of novel analogs and investigation of its potential in the treatment of neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,5-dimethylphenyl hydrazine with 2-(3-methylphenyl)-1,3-thiazolidin-4-one in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential therapeutic applications in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has also been studied for its neuroprotective and antioxidant properties.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-11-5-4-6-14(8-11)17-21-22-16(19-20-18(22)23-17)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3

InChI Key

RYTGTWMKKGPXBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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